molecular formula C9H8N2O2 B1592991 7-amino-1H-Indole-2-carboxylic acid CAS No. 820999-73-3

7-amino-1H-Indole-2-carboxylic acid

Cat. No.: B1592991
CAS No.: 820999-73-3
M. Wt: 176.17 g/mol
InChI Key: KVZLWLRRXOQYHV-UHFFFAOYSA-N
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Description

7-amino-1H-Indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indoles are known for their diverse biological activities and are a key component in various pharmacologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-amino-1H-Indole-2-carboxylic acid typically involves the functionalization of the indole ring. One common method is the introduction of an amino group at the 7-position of the indole ring, followed by carboxylation at the 2-position. This can be achieved through various synthetic routes, including:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 7-amino-1H-Indole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or sulfonyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

7-amino-1H-Indole-2-carboxylic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 7-amino-1H-Indole-2-carboxylic acid involves its interaction with various molecular targets and pathways. For example, it can act as an inhibitor of specific enzymes or as a ligand for certain receptors. The exact mechanism depends on the specific application and the biological system in which it is used .

Comparison with Similar Compounds

Uniqueness: 7-amino-1H-Indole-2-carboxylic acid is unique due to the presence of both an amino group at the 7-position and a carboxyl group at the 2-position. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in both research and industrial settings .

Properties

IUPAC Name

7-amino-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c10-6-3-1-2-5-4-7(9(12)13)11-8(5)6/h1-4,11H,10H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVZLWLRRXOQYHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)N)NC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10622732
Record name 7-Amino-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10622732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

820999-73-3
Record name 7-Amino-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10622732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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